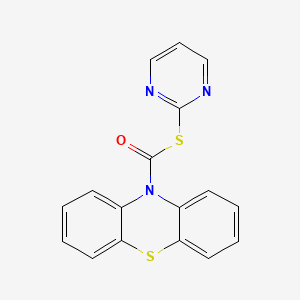
Phenothiazin-10-yl pyrimidin-2-ylthio ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenothiazin-10-yl pyrimidin-2-ylthio ketone is a complex organic compound that combines the structural features of phenothiazine and pyrimidine. Phenothiazine is a heterocyclic compound containing sulfur and nitrogen, known for its diverse applications in medicinal chemistry. Pyrimidine, on the other hand, is an aromatic heterocyclic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenothiazin-10-yl pyrimidin-2-ylthio ketone typically involves multiple steps, starting with the preparation of the phenothiazine and pyrimidine precursors. One common method involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then undergo further reactions, such as treatment with sodium azide to form the corresponding tetrazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenothiazin-10-yl pyrimidin-2-ylthio ketone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenothiazin-10-yl pyrimidin-2-ylthio ketone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Phenothiazin-10-yl pyrimidin-2-ylthio ketone involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . The compound’s unique structure allows it to engage in multiple interactions, making it a versatile agent in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: Known for its use in antipsychotic medications and as a precursor for various derivatives.
Pyrimidine: Widely studied for its role in nucleic acids and as a scaffold for drug development.
Uniqueness
Phenothiazin-10-yl pyrimidin-2-ylthio ketone stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both phenothiazine and pyrimidine moieties allows it to participate in a broader range of chemical reactions and interact with diverse biological targets .
Propriétés
IUPAC Name |
S-pyrimidin-2-yl phenothiazine-10-carbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS2/c21-17(23-16-18-10-5-11-19-16)20-12-6-1-3-8-14(12)22-15-9-4-2-7-13(15)20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJFZIGOMVWCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
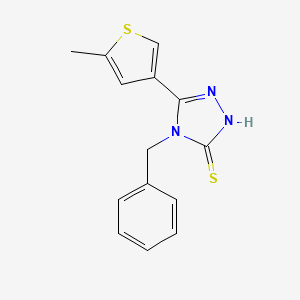
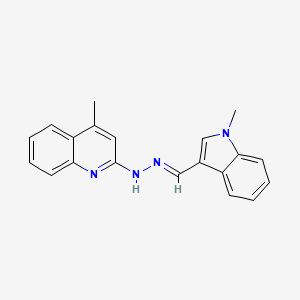
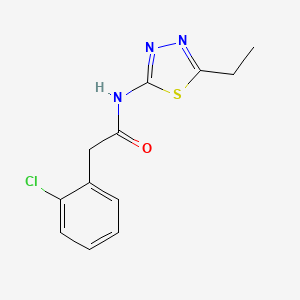
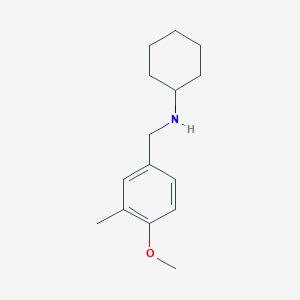
![N-{[4-chloro-2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B5786354.png)
![(Z)-[AMINO(2-CHLOROPHENYL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE](/img/structure/B5786357.png)
![6-CHLORO-4-ETHYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE](/img/structure/B5786360.png)
![N-[(5-bromo-2,4-dimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B5786368.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-naphthamide](/img/structure/B5786382.png)
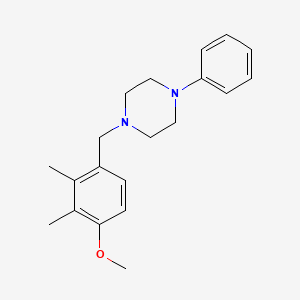
![2-[(5-Chloropyridin-2-yl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B5786412.png)
![1-(2-methoxyphenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5786413.png)
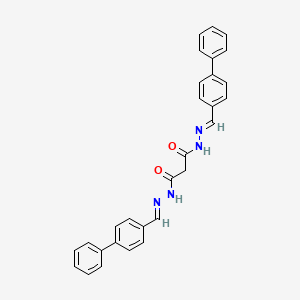
![N-(2-methylphenyl)-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5786432.png)
